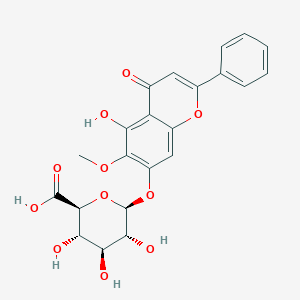

Oroxylin A glucoronide

Descripción general

Descripción

Oroxyloside, también conocido como Oroxylin-A 7-O-glucurónido, es un compuesto flavonoides derivado de las raíces de la planta Scutellariae. Es un metabolito de Oroxylin A, un constituyente bien conocido de la raíz de Scutellaria baicalensis. Oroxyloside ha sido estudiado por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes y anticancerígenas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Oroxyloside se puede sintetizar mediante la glucuronidación de Oroxylin A. El proceso implica el uso de ácido glucurónico y enzimas específicas que facilitan la unión del grupo ácido glucurónico a la molécula de Oroxylin A. Las condiciones de reacción generalmente incluyen un entorno de pH controlado y temperatura para garantizar la eficiencia de la reacción enzimática .

Métodos de Producción Industrial

La producción industrial de Oroxyloside implica la extracción de Oroxylin A de las raíces de Scutellaria baicalensis, seguida de su glucuronidación. El proceso de extracción incluye pasos de extracción con solventes, purificación y concentración para obtener un alto rendimiento de Oroxylin A. El proceso de glucuronidación se lleva a cabo utilizando biorreactores que proporcionan las condiciones necesarias para la reacción enzimática .

Análisis De Reacciones Químicas

Tipos de Reacciones

Oroxyloside experimenta varias reacciones químicas, que incluyen:

Oxidación: Oroxyloside se puede oxidar para formar diferentes productos de oxidación.

Reducción: Se puede reducir bajo condiciones específicas para producir formas reducidas del compuesto.

Sustitución: Oroxyloside puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y compuestos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Oroxylin A glucuronide exhibits significant anti-cancer effects. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. Notably, studies have demonstrated that Oroxylin A glucuronide can induce apoptosis and suppress tumor growth in xenograft models. For instance, a study highlighted that this compound downregulates key signaling pathways such as NF-κB and promotes pro-apoptotic factors in cancer cells .

Anti-Inflammatory Effects

The compound has shown promising anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. It modulates several signaling pathways associated with inflammation, which positions it as a potential therapeutic agent for chronic inflammatory diseases .

Neuroprotective Effects

Oroxylin A glucuronide has been studied for its neuroprotective effects against oxidative stress-induced neuronal damage. It enhances the expression of neuroprotective proteins and reduces apoptosis in neuronal cells, suggesting its potential utility in neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of Oroxylin A glucuronide is crucial for evaluating its therapeutic efficacy. Studies have employed advanced techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to quantify this compound in biological samples. The pharmacokinetic profiles indicate that Oroxylin A glucuronide is rapidly absorbed and metabolized, with specific concentration ranges established in plasma following administration .

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 5.0 - 500.0 ng/mL |

| Elimination Half-Life | Not specified |

Extraction and Isolation

Oroxylin A glucuronide can be isolated from plant sources using solvent extraction methods. Recent patents describe processes involving methanol and ethyl acetate to extract bioactive components effectively .

Analytical Techniques

The use of UHPLC-MS/MS has been pivotal in analyzing the pharmacokinetic properties of Oroxylin A glucuronide. This method allows for rapid and accurate quantification of the compound in biological fluids, facilitating studies on its metabolism and distribution .

Study 1: Anticancer Potential

A preclinical study investigated the effects of Oroxylin A glucuronide on human breast cancer cells. The results indicated a significant reduction in cell viability and tumor mass in treated groups compared to controls, supporting its role as an anticancer agent .

Study 2: Neuroprotection

In a model of oxidative stress, Oroxylin A glucuronide was shown to protect neuronal cells by enhancing antioxidant defenses and reducing markers of apoptosis. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Mecanismo De Acción

Oroxyloside ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha demostrado que:

Inhibe la autofosforilación de VEGFR2/Flk-1: Esto conduce a la supresión de la angiogénesis.

Regula al alza la expresión de R-Ras y VE-cadherina: Mejora la adhesión y estabilidad celular.

Bloquea las vías de señalización Akt/MAPK/NF-κB: Reduce la inflamación y promueve la apoptosis en las células cancerosas

Comparación Con Compuestos Similares

Compuestos Similares

Baicalina: Otro flavonoide de Scutellaria baicalensis con propiedades antiinflamatorias y antioxidantes similares.

Wogonin: Un flavonoide con efectos anticancerígenos y neuroprotectores.

Crisina: Conocida por sus actividades antiinflamatorias y anticancerígenas

Singularidad de Oroxyloside

Oroxyloside es único debido a su glucuronidación específica, que mejora su solubilidad y biodisponibilidad en comparación con otros flavonoides. Esta modificación le permite ejercer efectos biológicos más potentes y lo convierte en un compuesto valioso para aplicaciones terapéuticas .

Actividad Biológica

Oroxylin A glucuronide, also known as oroxylin A 7-O-β-D-glucuronide, is a flavonoid derived from the root of Scutellaria baicalensis Georgi. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the pharmacological profile of oroxylin A glucuronide, supported by research findings, case studies, and data tables.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic properties of oroxylin A glucuronide. It is primarily metabolized in vivo, with significant systemic exposure observed after administration. For instance, a study showed that oroxylin A glucuronide was the most abundant among various flavonoid glucuronides when administered orally to rats. The systemic exposure (AUC) of oroxylin A glucuronide was found to be 10-130 times greater than its respective aglycone, indicating its effective absorption and metabolism in the body .

| Compound | Cmax (ng/mL) | AUC0-48h (ng·h/mL) |

|---|---|---|

| Oroxylin A | 5.79 | 25.36 |

| Oroxylin A Glucuronide | Highest | Highest |

| Wogonin | 24.40 | 124.00 |

| Baicalein | 25.36 | 324.80 |

Antitumor Effects

Oroxylin A glucuronide exhibits significant anti-cancer properties. Research indicates that it inhibits the proliferation of various cancer cell lines, including breast cancer cells. In xenograft models, treatment with oroxylin A reduced tumor mass and volume significantly . The mechanism involves modulation of several signaling pathways such as NF-κB and MAPK, which are crucial in cancer progression.

Anti-inflammatory Properties

The compound has been shown to possess potent anti-inflammatory effects. In vitro studies demonstrated that oroxylin A glucuronide reduces the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in activated macrophages . Furthermore, it inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both key players in inflammatory processes.

Antioxidant Activity

Oroxylin A glucuronide exhibits strong antioxidant properties, protecting cells from oxidative stress. Studies have shown that it can prevent lipid peroxidation and reduce reactive oxygen species (ROS) levels in various cell types under oxidative stress conditions . This antioxidant activity is linked to its ability to enhance the expression of antioxidant enzymes like superoxide dismutase (SOD).

Case Studies

- Breast Cancer Model : In a study involving human breast cancer xenografts, oroxylin A glucuronide significantly inhibited tumor growth by downregulating NF-κB pathway activity and reducing oxidative stress markers.

- Liver Fibrosis : In a murine model of liver fibrosis induced by carbon tetrachloride (CCl4), treatment with oroxylin A glucuronide resulted in decreased levels of liver injury markers (AST, ALT) and reduced collagen deposition, indicating its hepatoprotective effects .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)/t16-,17-,18+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIPXNZUEQYPLZ-QSUZLTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310901 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36948-76-2 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36948-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oroxylin A glucoronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036948762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROXYLIN A GLUCORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84RM2NAEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.